molecular formula C18H18F3N3O3 B2961209 methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 1797976-47-6

methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Numéro de catalogue: B2961209
Numéro CAS: 1797976-47-6
Poids moléculaire: 381.355
Clé InChI: NFFLEUZLYKVKHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl group at position 2. The compound’s structure includes a carbamoyl-linked ethyl chain bridging the pyrazole and benzoate moieties.

Propriétés

IUPAC Name

methyl 4-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-27-17(26)13-6-4-12(5-7-13)16(25)22-8-9-24-14(11-2-3-11)10-15(23-24)18(19,20)21/h4-7,10-11H,2-3,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFLEUZLYKVKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, which can be synthesized via a cycloaddition reaction involving nitrile oxides and olefins . The cyclopropyl and trifluoromethyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Metal-free synthetic routes are often preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:

Mécanisme D'action

The mechanism of action of methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural Comparison

Key Structural Features:
  • Pyrazole Substituents: Target Compound: 5-Cyclopropyl, 3-trifluoromethyl. Ethyl 4-({[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate (CAS 957493-72-0): Similar pyrazole substituents but differs in the linker (acetyl amino vs. ethyl carbamoyl) and ester group (ethyl vs. methyl) . Ethyl 4-((3-((5-Carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound 38): Pyrazole substituents include 5-carbamoyl, 1-methyl, and 3-propyl groups, with a tetrafluoropropoxy bridge .
Molecular Weight and Formula:
Compound Name Molecular Formula Molecular Weight
Target Compound C₁₈H₁₈F₃N₃O₃ ~377.3
Ethyl 4-({[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate C₁₈H₁₈F₃N₃O₃ 381.349
Compound 38 (Ethyl 4-((3-((5-Carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate) C₂₁H₂₄F₄N₄O₅ 460.42

Activité Biologique

Methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is C20H17F3N4OC_{20}H_{17}F_3N_4O with a molecular weight of 386.4 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.

PropertyValue
Molecular FormulaC20H17F3N4O
Molecular Weight386.4 g/mol
LogP3.5862
Polar Surface Area37.92 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Biological Activity Overview

Research has indicated that compounds containing the pyrazole moiety often exhibit significant biological activities. The specific compound has been evaluated for its effects on various biological targets, particularly in the context of inflammation and pain management.

Anti-inflammatory Activity

Studies have shown that related pyrazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were evaluated for their COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs . The structure of methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate suggests potential similar activity due to its structural analogies.

Analgesic Effects

The analgesic effects of pyrazole derivatives have been documented in various preclinical studies. For example, compounds with similar structural features have demonstrated efficacy in reducing pain responses in animal models . The specific compound's ability to modulate pain pathways remains an area for further exploration.

Structure-Activity Relationships (SAR)

Understanding the SAR of methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the benzoate moiety can significantly influence pharmacokinetic properties and therapeutic efficacy.

Key Findings from SAR Studies

  • Substituent Effects : Variations in the trifluoromethyl group have been shown to enhance lipophilicity and bioavailability, which are critical for drug design.
  • Linker Variations : The ethyl carbamoyl linker appears to play a role in receptor binding affinity, impacting overall potency.
  • Comparative Analysis : Compounds with similar structures have been tested against various biological targets, providing insights into optimal configurations for desired effects .

Case Studies

Several case studies highlight the potential applications of methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate:

Case Study 1: In Vivo Efficacy

In a study assessing anti-inflammatory effects, related compounds were administered to rat models exhibiting induced inflammation. Results indicated a significant reduction in inflammatory markers, suggesting that methyl 4-((2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate may possess similar efficacy.

Case Study 2: Metabolic Stability

Research into metabolic stability revealed that modifications to the pyrazole structure could enhance the compound's half-life and reduce toxicity profiles observed with other derivatives . This finding is crucial for developing long-lasting therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.